3-Bromo-2-fluoro-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-6-nitroaniline is an aromatic compound with the molecular formula C6H4BrFN2O2 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-nitroaniline typically involves multiple steps:
Bromination: The addition of a bromine atom to the ring.
Fluorination: The incorporation of a fluorine atom.
One common method involves the nitration of 2-bromoaniline followed by fluorination. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reagents such as hexafluorophosphoric acid for fluorination .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-6-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The nitro, bromine, and fluorine groups can be substituted under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Formation of derivatives with different substituents.
Reduction: Formation of 3-Bromo-2-fluoro-6-aminoaniline.
Oxidation: Formation of various oxidized products depending on the conditions.
Scientific Research Applications
3-Bromo-2-fluoro-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. These interactions can affect biological pathways and lead to various effects.
Comparison with Similar Compounds
- 3-Bromo-6-fluoro-2-nitroaniline
- 2-Bromo-3-fluoro-6-nitroaniline
- 4-Bromo-3-fluoro-2-methyl-6-nitroaniline
Comparison: 3-Bromo-2-fluoro-6-nitroaniline is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of both bromine and fluorine atoms in specific positions can lead to distinct electronic effects and steric interactions .
Biological Activity
3-Bromo-2-fluoro-6-nitroaniline is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C6H4BrFNO2
- Molecular Weight : 220.01 g/mol
The compound features a bromine atom, a fluorine atom, and a nitro group attached to an aniline structure, which significantly influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electron Transfer Reactions : The nitro group can participate in redox reactions, potentially acting as an electron acceptor or donor.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, particularly nitroreductases, which are involved in the reduction of nitro groups to amines. This transformation can lead to reactive intermediates that interact with cellular components, influencing metabolic pathways.
- Cell Signaling Modulation : The presence of halogens (bromine and fluorine) can enhance the compound's binding affinity to various biomolecules, potentially affecting signaling pathways related to cell growth and apoptosis .
Biological Studies and Case Reports
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : In vitro assays have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .
- Anticancer Potential : Research has indicated that this compound may possess anticancer properties. A study evaluated its effects on cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis in human breast cancer cells (MCF-7) at micromolar concentrations .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Bromo-6-fluoro-2-nitroaniline | C6H4BrFNO2 | Similar structure but different halogen positioning |
4-Bromo-2-fluoro-N-methyl-6-nitroaniline | C7H7BrFNO2 | Exhibits enzyme inhibition; potential for drug development |
4-Fluoro-3-bromo-N-methyl-aniline | C7H7BrFNO | Different arrangement of substituents affecting reactivity |
The unique combination of bromine and fluorine in this compound not only enhances its reactivity but also contributes to its distinct biological activity compared to its analogs.
Properties
IUPAC Name |
3-bromo-2-fluoro-6-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAQBSHGBYKWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.